4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a sulfonamide group (-SO2NH2), a carbonyl group (C=O), and an amino group (-NH2), among others. These functional groups suggest that the compound may have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic benzene ring, the sulfonamide group, and the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide and carbonyl could impact its solubility, while the aromatic ring could influence its stability .Scientific Research Applications
Pharmacokinetics and Bioavailability
The pharmacokinetics and oral bioavailability of compounds structurally similar to the requested benzenesulfonamide derivative have been investigated. Studies have focused on systemic clearance, hepatic extraction, and oral absorption in various species including rats, dogs, and monkeys. These studies aim to understand the metabolic fate and potential for oral bioavailability improvements of such compounds (Stearns et al., 2002).
Potential in Photodynamic Therapy
New benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT). These compounds, with modifications such as the incorporation of zinc phthalocyanine, have shown promise due to their high singlet oxygen quantum yield. Such characteristics make them suitable for applications in cancer treatment through PDT (Pişkin et al., 2020).
Intraocular Pressure Lowering Properties
Sulfonamides incorporating a specific scaffold have demonstrated strong affinities towards certain carbonic anhydrase isozymes. These compounds have shown significant potential in lowering intraocular pressure (IOP) when administered topically, indicating applications in ophthalmology (Casini et al., 2002).
Structural and Crystallographic Studies
Structural and crystallographic studies of benzenesulfonamide derivatives have been conducted to understand their molecular configurations. These studies provide insights into the physical and chemical properties of these compounds, which can inform their potential applications in various fields (Chumakov et al., 2006).
Endothelin Antagonist Properties
Research on biphenylsulfonamide derivatives has identified their potential as endothelin-A (ETA) selective antagonists. These compoundshave shown promising results in inhibiting the pressor effect caused by endothelin-1, suggesting potential applications in cardiovascular diseases (Murugesan et al., 1998).
Synthesis and Characterization
The synthesis and characterization of benzenesulfonamide derivatives have been extensively studied. These efforts involve confirming structures through analytical techniques like IR, NMR, and mass spectral analysis, laying the groundwork for further exploration of their potential applications (Naganagowda & Petsom, 2011).
Antimicrobial Activity
Several benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial properties. These studies contribute to the understanding of the potential of these compounds as antimicrobial agents, which could be significant in the development of new treatments for various infections (El-Gaby et al., 2018).
Inhibitory Effects on Phospholipase A2
Research has shown that certain 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides are effective inhibitors of membrane-bound phospholipase A2. These findings have implications in reducing the size of myocardial infarction, suggesting cardiovascular therapeutic applications (Oinuma et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-hexyl-3-[4-[[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O6S/c1-2-3-4-5-19-32-30(37)33-24-10-16-29(17-11-24)41(38,39)34-25-8-6-23(7-9-25)18-20-31-21-27(36)22-40-28-14-12-26(35)13-15-28/h6-17,27,31,34-36H,2-5,18-22H2,1H3,(H2,32,33,37)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJKMXNVNFOFQ-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104874 | |
Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide | |
CAS RN |
159182-43-1 | |
Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159182-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-755507 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HB4MCV7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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